molecular formula C15H18N4O3 B5565551 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide

Cat. No. B5565551
M. Wt: 302.33 g/mol
InChI Key: GUYUVDOUSVGVKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide involves multi-step processes, typically starting from acetic acid derivatives or hydrazides, which are further processed to form the oxadiazole ring through cyclization reactions. For example, derivatives of 1,3,4-oxadiazole have been synthesized using refluxing techniques with different chloroethyl morpholine hydrochloride, leading to compounds with potential biological activities (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction studies, revealing details such as monoclinic system lattice parameters and the presence of specific functional groups that define their chemical behavior and interaction capabilities. For instance, studies have shown the structure to be monoclinic with specific lattice parameters, indicating tight molecular packing and potential for intermolecular interactions (Mamatha S.V et al., 2019).

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives, including those related to the specified compound, have been investigated for their potential as corrosion inhibitors. For instance, 2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole derivatives demonstrated significant inhibitive properties on the corrosion, biocorrosion, and scaling controls of brass in simulated cooling water systems. These compounds inhibited both cathodic and anodic reactions, indicating their mixed type control of inhibition, and were effective against non-oxidizing biocide interference (Rochdi et al., 2014).

Anticancer Activity

Oxadiazole derivatives have shown promising anticancer activities. A series of N-substituted benzamides based on the oxadiazole scaffold were synthesized and evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited moderate to excellent anticancer activity, with a few showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Biological Activity

The synthesis and characterization of oxadiazole derivatives, including their crystal structure and biological activities (e.g., antibacterial, antioxidant, anti-TB, anti-diabetic), have been explored. One particular study focused on the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which demonstrated remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).

Drug Metabolism

The disposition and metabolism of compounds structurally related to the specified chemical, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have been studied. These studies provide insights into the metabolic pathways and the elimination of drug-related material, highlighting the importance of oxadiazole derivatives in the development of therapeutic agents (Renzulli et al., 2011).

properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-2-4-12(5-3-11)14-17-13(22-18-14)10-16-15(20)19-6-8-21-9-7-19/h2-5H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYUVDOUSVGVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide

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